Cas no 27123-36-0 (Menaquinone 13)
Menaquinone 13 Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Naphthalenedione,2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaenyl]-(9CI)
- Menaquinone 13
- 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione
- 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaenyl]-1,4-naphthalenedione
- CPD-9721
- menaquinone-13
- MK13
- 27123-36-0
- MK-13
- 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione
- DTXSID40558954
- 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecenyl]-1,4-naphthalenedione
-
- Inchi: 1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+
- InChI Key: PZCKKEDSUIYKTM-HWRCDASFSA-N
- SMILES: O=C1C2C=CC=CC=2C(C(C)=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)=O
Computed Properties
- Exact Mass: 1056.87000
- Monoisotopic Mass: 1056.86623281g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 78
- Rotatable Bond Count: 38
- Complexity: 2290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 12
- Undefined Bond Stereocenter Count: 0
- XLogP3: 25.6
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 24.45640
Menaquinone 13 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M218630-5mg |
Menaquinone 13 |
27123-36-0 | 5mg |
$13093.00 | 2023-05-18 |
Additional information on Menaquinone 13
Exploring Menaquinone 13 (CAS No. 27123-36-0): A Comprehensive Guide to Its Properties and Applications
Menaquinone 13, also known as MK-13, is a member of the vitamin K2 family, specifically categorized under menaquinones. With the CAS number 27123-36-0, this compound has garnered significant attention in recent years due to its potential health benefits and applications in nutrition and biotechnology. As interest in gut health, bone metabolism, and cardiovascular wellness continues to rise, Menaquinone 13 has emerged as a topic of interest among researchers, healthcare professionals, and supplement manufacturers.
Chemically, Menaquinone 13 is characterized by its polyisoprenoid side chain consisting of 13 isoprene units, which distinguishes it from other forms of vitamin K2 like MK-4 or MK-7. This structural difference influences its bioavailability and biological activity. The compound is naturally produced by certain bacteria, including strains found in the human gut microbiome, which has sparked discussions about the role of dietary supplements versus gut microbiome optimization for maintaining adequate vitamin K2 levels.
One of the most discussed applications of Menaquinone 13 is its role in bone health. Recent studies suggest that longer-chain menaquinones like MK-13 may have superior effects on osteocalcin activation compared to shorter-chain variants. This has led to increased interest in the supplement industry, particularly for products targeting postmenopausal women and elderly populations at risk of osteoporosis. The growing trend of personalized nutrition has further propelled research into how different menaquinone forms might benefit specific demographic groups.
In the realm of cardiovascular health, Menaquinone 13 has shown promise in supporting arterial elasticity and reducing vascular calcification. This aligns with current consumer interest in heart-healthy nutrients and preventive healthcare. The compound's potential to work synergistically with vitamin D3 has also become a popular topic in nutritional science circles, especially in discussions about immune system support and chronic disease prevention.
The production and sourcing of Menaquinone 13 present interesting challenges and opportunities. While it can be synthesized chemically, there's growing consumer preference for fermentation-derived menaquinones, perceived as more "natural." This trend reflects broader market shifts toward clean-label ingredients and sustainable production methods. Manufacturers are exploring various bacterial strains and fermentation conditions to optimize MK-13 yields, with particular attention to natto-derived production methods that align with traditional food practices.
From a regulatory perspective, Menaquinone 13 falls under the category of dietary ingredients rather than pharmaceuticals in most jurisdictions. However, the evolving landscape of nutraceutical regulations and health claims continues to shape how this compound can be marketed. The increasing demand for evidence-based supplements has prompted more rigorous clinical studies on MK-13's efficacy and safety profile.
In the research community, analytical methods for detecting and quantifying Menaquinone 13 have advanced significantly. Modern techniques like HPLC-MS/MS allow for precise measurement in various matrices, supporting both quality control in manufacturing and pharmacokinetic studies. This technical progress has facilitated better understanding of MK-13's absorption, distribution, and metabolism in the human body.
The commercial market for Menaquinone 13 is experiencing steady growth, driven by increasing consumer awareness of vitamin K2's importance. Product developers are incorporating MK-13 into various delivery formats, from traditional softgel capsules to innovative functional foods and beverage applications. The compound's stability characteristics and compatibility with other nutrients make it suitable for diverse formulation strategies.
Looking ahead, research directions for Menaquinone 13 include exploring its potential role in brain health, inflammatory modulation, and metabolic syndrome management. These areas align with current health trends and consumer concerns, suggesting that interest in MK-13 will likely continue to grow. As scientific understanding advances, we may see more targeted applications of this intriguing menaquinone form in both preventive and therapeutic contexts.
For professionals working with Menaquinone 13, staying informed about the latest research findings and regulatory developments is crucial. The compound represents an exciting intersection of nutritional science, microbiome research, and preventive medicine, offering numerous opportunities for innovation in product development and clinical applications. As the evidence base expands, MK-13 may well emerge as a key player in the next generation of targeted nutritional interventions.
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